An In-depth Technical Guide to Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride: Properties, Applications, and Analytical Methodologies
An In-depth Technical Guide to Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride: Properties, Applications, and Analytical Methodologies
Introduction
In the landscape of modern pharmaceutical research and development, the strategic use of isotopically labeled compounds is paramount for elucidating metabolic pathways, quantifying drug exposure, and optimizing pharmacokinetic profiles. Among these, deuterated molecules have emerged as indispensable tools. This technical guide provides a comprehensive overview of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride, a deuterated analogue of an amino acid derivative.
This document will delve into the core physicochemical properties of this compound, with a particular focus on the critical distinction between molecular weight and exact mass. We will explore its applications in drug development, supported by field-proven insights into its utility. Furthermore, this guide will present detailed, step-by-step methodologies for the analytical techniques essential for its characterization, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Every protocol and mechanistic claim is grounded in authoritative scientific principles to ensure trustworthiness and reproducibility.
PART 1: Core Physicochemical Properties
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is a stable, isotopically labeled form of ethyl 2-amino-2-methylpropanoate hydrochloride. The "d6" designation signifies that six hydrogen atoms in the molecule have been replaced by deuterium, the stable isotope of hydrogen containing one proton and one neutron.
Molecular Formula and Structure
The molecular formula for Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is C6H8D6ClNO2. The deuterium atoms are typically located on the two methyl groups attached to the quaternary carbon, a position less susceptible to back-exchange with hydrogen.
Molecular Weight vs. Exact Mass: A Critical Distinction
In the realm of analytical chemistry, particularly in mass spectrometry, it is crucial to differentiate between molecular weight and exact mass.
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Molecular Weight (or Molar Mass) is the sum of the average atomic masses of the constituent atoms in a molecule. The average atomic mass of an element is a weighted average of its naturally occurring isotopes. For Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride, the molecular weight is 173.67 g/mol .
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Exact Mass is the sum of the masses of the most abundant isotopes of the constituent atoms in a molecule. This value is calculated using the monoisotopic masses of the elements. High-resolution mass spectrometry measures the exact mass of a molecule, which allows for the determination of its elemental composition with high accuracy.
The calculation of the exact mass of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride (C6H8D6ClNO2) is as follows:
| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |
| Carbon-12 | 6 | 12.000000 | 72.000000 |
| Hydrogen-1 | 8 | 1.007825 | 8.062600 |
| Deuterium | 6 | 2.014102 | 12.084612 |
| Chlorine-35 | 1 | 34.968853 | 34.968853 |
| Nitrogen-14 | 1 | 14.003074 | 14.003074 |
| Oxygen-16 | 2 | 15.994915 | 31.989830 |
| Total Exact Mass | 173.109569 |
Note: Monoisotopic masses are sourced from PubChem and other scientific data repositories.
This distinction is fundamental for high-resolution mass spectrometry, where the measured mass-to-charge ratio is compared to the calculated exact mass to confirm the identity of a compound.
PART 2: Applications in Research and Drug Development
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride, as a labeled amino acid derivative, finds its primary application in pharmaceutical compositions and research.
Internal Standard in Quantitative Mass Spectrometry
One of the most significant applications of deuterated compounds is their use as internal standards in quantitative mass spectrometry assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale behind this application is that a deuterated analog of an analyte is chemically almost identical to the non-deuterated form. This means it exhibits nearly the same behavior during sample preparation, chromatographic separation, and ionization. However, due to the mass difference, it can be distinguished by the mass spectrometer.
By adding a known amount of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride to a biological sample, it can be used to accurately quantify the corresponding non-deuterated analyte. The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction of these variables and leading to more accurate and precise quantification.
Elucidation of Metabolic Pathways
Isotopically labeled compounds are invaluable for studying the metabolic fate of drugs and other xenobiotics. While Ethyl 2-Amino-2-methyl-1-propionate itself is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid, its labeled form can be used in studies to trace the metabolic pathways of related compounds. The deuterium atoms act as a "tag" that can be detected by mass spectrometry, allowing researchers to identify and quantify metabolites in complex biological matrices.
The metabolic fate of amino groups from amino acids is a complex process, primarily occurring in the liver. Studies on the pharmacokinetics of similar compounds, like aminomethylpropanol, have shown that they are often rapidly absorbed and eliminated in urine. The use of a labeled compound like Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride would allow for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile.
PART 3: Analytical Methodologies
The characterization and quantification of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride require sophisticated analytical techniques. The two primary methods are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
High-resolution mass spectrometry is the definitive technique for confirming the identity and isotopic purity of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride.
Experimental Protocol: High-Resolution Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
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Ionization Mode: Operate the ESI source in positive ion mode to generate the protonated molecule, [M+H]+.
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Mass Analysis: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., m/z 100-300).
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Data Analysis:
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Identify the peak corresponding to the [M+H]+ ion.
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Compare the measured m/z value with the calculated exact mass of the protonated molecule (174.117394 Da for C6H9D6ClNO2+).
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The high mass accuracy of the instrument (typically < 5 ppm) will confirm the elemental composition.
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Examine the isotopic pattern to confirm the presence of chlorine (a characteristic M+2 peak) and the deuterium labeling.
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Logical Workflow for Mass Spectrometry Analysis
Caption: Workflow for the identification of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the molecule and verifying the position of the deuterium labels.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6 or D2O) in an NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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The absence or significant reduction in the intensity of the signals corresponding to the methyl protons will confirm the d6 labeling.
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The remaining proton signals (from the ethyl group and the amine) can be assigned based on their chemical shifts and coupling patterns. For a similar, non-deuterated ethyl ester, the expected signals would be a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the methyl protons on the quaternary carbon.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling and will have a lower intensity compared to the non-deuterated carbons.
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Data Analysis:
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Integrate the proton signals to confirm the relative number of protons in different environments.
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Analyze the chemical shifts and coupling patterns to confirm the overall structure.
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Logical Relationship in NMR Data Interpretation
Caption: Logical flow for structural confirmation using NMR spectroscopy.
Conclusion
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is a valuable tool for researchers and drug development professionals. Its well-defined physicochemical properties, particularly its exact mass, make it an ideal internal standard for quantitative mass spectrometry. A thorough understanding of the analytical methodologies detailed in this guide is essential for its proper characterization and effective utilization in pharmacokinetic and metabolic studies. The strategic application of such isotopically labeled compounds will continue to be a cornerstone of modern pharmaceutical science, enabling the development of safer and more effective medicines.
References
- PubChem. (n.d.). Oxygen-16 atom. National Center for Biotechnology Information.
- PubChem. (n.d.). Nitrogen-14 isotope. National Center for Biotechnology Information.
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Pharmaffiliates. (n.d.). Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride. Retrieved from [Link].
- Grygorenko, E., et al. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-
